3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic Acid
Description
3-[2-(4-Methoxyphenyl)-1H-indol-3-yl]propanoic Acid is an indole-derived carboxylic acid characterized by a methoxyphenyl substituent at the 2-position of the indole ring and a propanoic acid chain at the 3-position. This structure combines aromatic indole moieties with a polar carboxylic acid group, enabling diverse biological interactions.
Properties
IUPAC Name |
3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-22-13-8-6-12(7-9-13)18-15(10-11-17(20)21)14-4-2-3-5-16(14)19-18/h2-9,19H,10-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYISILBMVSEZSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic Acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . The specific reaction conditions and reagents used can vary, but methanesulfonic acid is often employed as a catalyst . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Hydrogenation: The compound can be hydrogenated to reduce double bonds or aromatic rings using catalysts like palladium on carbon.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
While comprehensive data tables and case studies for the applications of “3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid” are not available in the search results, the following information can be provided:
About Indole Derivatives
The indole nucleus has clinical and biological applications, mimicking protein structures and binding to enzymes reversibly . Indole scaffolds are found in many synthetic drugs and bind with high affinity to multiple receptors, making them useful for developing new derivatives . Indole derivatives possess antiviral, antifungal, antidiabetic, anti-inflammatory, anticancer, antifertility, anti-HIV, antioxidant, antimicrobial, antitubercular, anticonvulsant, antimalarial, and anticholinesterase activities .
This compound
this compound, also known as 870693-10-0, is a chemical compound with the molecular formula C18H17NO3 .
Related Compounds and Applications
- Anticancer Agents: Spallarossa et al. (year not specified) synthesized indole-based analogs as potential anticancer agents . Compounds like (E)-2-(methylsulfonyl)-3-(2-phenyl-1H-indol-3-yl) acrylonitrile and (E)-3-(2-(4-methoxyphenyl)-1H-indol-3-yl)-2-(phenylsulfonyl) acrylonitrile showed pro-apoptotic potential . Zhuang et al. (year not specified) synthesized 2,4-disubstituted furo[3,2-b]indole derivatives for anticancer activity, with compound (17) showing promise . Peng et al. (year not specified) synthesized 11-amino derivatives of chromeno[2,3-b]indoles, with compounds (20) and (21) exhibiting anti-proliferative activity against various cancer cell lines .
- Antimalarial Activity: Santos et al. (year not specified) examined 3-piperidin-4-yl-1H-indoles for antiparasitic activity against Plasmodium falciparum, identifying compound (26) as having potential antimalarial activity .
- Other Bioactive Compounds: Other bioactive compounds have been proven to improve lipid profile, and have hepatoprotector effect, imunomodulator, antioxidant properties .
Mechanism of Action
The mechanism of action of 3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic Acid involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
Structural Analogs with Indole-Propanoic Acid Backbone
The compound shares structural homology with several indole-propanoic acid derivatives, differing primarily in substituents on the indole or phenyl rings. Key analogs include:
Key Observations :
- Substituent Effects : The 4-methoxyphenyl group in the target compound donates electron density via the methoxy group, enhancing aromatic stability compared to electron-withdrawing groups (e.g., 4-fluoro in ). This may influence binding affinity in biological systems.
Pharmacologically Active Indole Derivatives
Key Observations :
- Methoxyphenyl vs. Hydroxyphenyl : The 4-methoxyphenyl group in the target compound may enhance metabolic stability compared to 4-hydroxyphenyl derivatives (e.g., ), as methoxy groups resist oxidation.
- Hybrid Structures: Compounds like Pin1 Inhibitor 1 demonstrate that methoxyphenyl groups in non-indole systems retain bioactivity, suggesting broader applicability of this substituent.
Key Observations :
Biological Activity
3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic Acid is a synthetic compound belonging to the indole derivatives class, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : C18H17NO3
- CAS Number : 870693-10-0
The structure consists of an indole core substituted with a 4-methoxyphenyl group and a propanoic acid moiety, which may contribute to its biological properties.
Anticancer Properties
Indole derivatives have been extensively studied for their anticancer potential. Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (breast) | 20 | Induction of apoptosis |
| HCT116 (colon) | 15 | Inhibition of cell proliferation |
| A549 (lung) | 25 | Cell cycle arrest and apoptosis |
Anti-inflammatory Effects
Research has demonstrated that indole derivatives can modulate inflammatory pathways. The compound may inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, contributing to its potential as an anti-inflammatory agent.
Antimicrobial Activity
Indole derivatives are also noted for their antimicrobial properties. The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes could make it effective against various pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Cell Cycle Arrest : Interference with cell cycle regulators leading to growth inhibition.
- Cytokine Modulation : Inhibition of inflammatory cytokines, reducing the inflammatory response.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other indole derivatives:
Case Studies
Several studies have explored the therapeutic potential of indole derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed promising results with indole derivatives, including improved survival rates and reduced tumor sizes.
- Inflammatory Diseases : Research indicated that patients with chronic inflammatory conditions experienced significant symptom relief when treated with indole-based compounds.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic Acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Indole Ring Formation : Construct the indole core via Fischer indole synthesis using 4-methoxyphenylhydrazine and a ketone precursor under acidic conditions (e.g., HCl/EtOH) .
Propanoic Acid Side-Chain Introduction : Employ alkylation or Michael addition to attach the propanoic acid moiety. For example, use acrylonitrile followed by hydrolysis to the carboxylic acid .
Purification : Optimize purity via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization (e.g., ethanol/water mixtures) .
Note: Yield optimization may require temperature control (e.g., 60–80°C for coupling reactions) and inert atmospheres to prevent oxidation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the indole scaffold (e.g., aromatic protons at δ 7.0–7.5 ppm) and methoxy group (singlet at δ ~3.8 ppm). The propanoic acid chain shows characteristic signals: α-protons at δ 2.5–3.0 ppm and a carboxylic acid proton at δ ~12 ppm (if free) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] for CHNO, expected m/z 313.32) .
- IR Spectroscopy : Confirm the carboxylic acid group (O–H stretch ~2500–3000 cm, C=O ~1700 cm) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Anti-inflammatory Activity : Use LPS-induced RAW 264.7 macrophage cells to measure inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) via ELISA .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with IC calculations using nonlinear regression .
- Enzyme Inhibition : Test COX-2 or LOX inhibition via fluorometric assays, comparing activity to known inhibitors (e.g., celecoxib for COX-2) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved?
- Methodological Answer :
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-31G* basis set). Discrepancies may arise from solvent effects or tautomerism .
- Variable Temperature NMR : Perform experiments at different temperatures to identify dynamic processes (e.g., rotamers) affecting peak splitting .
- X-ray Crystallography : Resolve absolute configuration and confirm substituent positioning, particularly for chiral centers .
Q. What strategies improve yield in large-scale synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-metal complexes) during indole formation or side-chain addition to control stereochemistry .
- Flow Chemistry : Implement continuous flow reactors for precise control of reaction parameters (residence time, mixing efficiency), reducing side products .
- Crystallization-Induced Diastereomer Transformation : Convert racemic mixtures to diastereomers via chiral resolving agents (e.g., L-proline derivatives), followed by selective crystallization .
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?
- Methodological Answer :
- Pharmacophore Modeling : Identify critical moieties (e.g., methoxyphenyl group for receptor binding) using software like Schrodinger’s Phase .
- Fragment Replacement : Substitute the propanoic acid with bioisosteres (e.g., tetrazole) to improve metabolic stability while retaining COX-2 affinity .
- QSAR Studies : Corrogate electronic (Hammett σ) and steric (Taft E) parameters with biological data to predict optimal substituents .
Safety and Compliance
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential dust/aerosol formation .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated organic waste containers .
- Emergency Procedures : For spills, adsorb with inert material (vermiculite) and wash the area with ethanol/water .
Data Interpretation and Reproducibility
Q. Why might biological activity vary between studies, and how can reproducibility be ensured?
- Methodological Answer :
- Compound Purity : Validate purity (>95%) via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) before assays .
- Cell Line Authentication : Use STR profiling to confirm cell line identity and avoid contamination .
- Standardized Protocols : Adhere to OECD guidelines for cytotoxicity assays (e.g., fixed exposure times, serum-free media during treatment) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
